![molecular formula C20H20N4O3S2 B2725945 N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 688791-10-8](/img/no-structure.png)

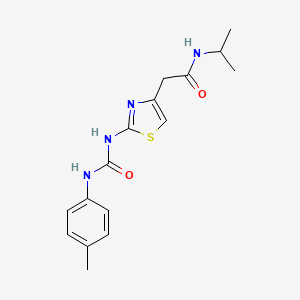

N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

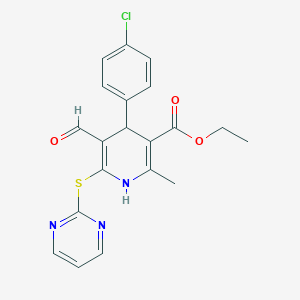

“N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide” is a chemical compound with the molecular formula C20H20N4O3S2 and a molecular weight of 428.53. It is a derivative of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound has been investigated in silico using 3D-QSAR models, including CoMFA and CoMSIA techniques . These models provide a statistically significant relationship between the three-dimensional structure of the molecules and their biological activity .Scientific Research Applications

Biomonitoring and Metabolism Studies

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

Studies have developed methods for biomonitoring human exposure to HAAs like MeIQx by measuring their metabolites in human urine. These methodologies can be instrumental in assessing exposure levels to potentially carcinogenic compounds found in cooked meats and other food products, highlighting the importance of analytical techniques in environmental health and toxicology research (Stillwell et al., 1999).

Metabolism and Disposition of Acrylamide in Humans

Research on the metabolism and disposition of acrylamide, a compound used in industrial processes and also found in cooked foods, has provided insights into how it is metabolized in humans following oral administration. Such studies contribute to understanding the toxicological impact of substances humans are exposed to through diet and environment (Fennell et al., 2005).

Exposure and Risk Assessment

Exposure to Carcinogenic Heterocyclic Amines

Investigations into the exposure levels of carcinogenic HAs in various kinds of cooked foods and their detection in human urine samples aim to estimate human exposures to these compounds, contributing to dietary risk assessments and public health recommendations (Wakabayashi et al., 1993).

Metabolic Pathways and Genetic Factors

Influence of Genetic Variants on Metabolism of Dietary Compounds

Research exploring how genetic variations affect the metabolism of dietary heterocyclic amines, such as PhIP and MeIQx, highlights the intersection of genetics, diet, and cancer risk. These studies provide crucial insights into individual differences in susceptibility to dietary carcinogens (Koutros et al., 2009).

Novel Therapeutic Compounds

Development of Novel Therapeutic Agents

Although not directly matching the requested compound, research into the development of novel therapeutic agents, such as tandutinib, an inhibitor of type III receptor tyrosine kinases, represents the application of complex organic molecules in drug discovery and development. These studies underscore the role of scientific research in advancing medical treatments for diseases like acute myelogenous leukemia (DeAngelo et al., 2006).

Mechanism of Action

- The primary target of this compound is MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). MALT1 is a protease involved in various cellular processes, including immune responses and inflammation .

- NF-κB is a transcription factor that controls the expression of genes involved in immune responses, cell survival, and inflammation. Inhibition of MALT1 prevents NF-κB activation, leading to altered gene expression .

- The NF-κB pathway is central to immune responses. By inhibiting MALT1, this compound affects the activation, proliferation, and development of lymphocytes. Dysregulation of NF-κB contributes to diseases like diffuse large B cell lymphoma (DLBCL) .

Target of Action

Mode of Action

- inhibits MALT1 protease activity. By doing so, it disrupts downstream signaling pathways regulated by MALT1, particularly the NF-κB pathway.

Biochemical Pathways

Result of Action

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide' involves the condensation of 2-amino-4-cyclopentylthiazole with 2-amino-4-cyclopropylquinazoline-3,8-dione followed by cyclization and subsequent reaction with ethyl chloroformate and ammonia to form the final product.", "Starting Materials": [ "2-amino-4-cyclopentylthiazole", "2-amino-4-cyclopropylquinazoline-3,8-dione", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-cyclopentylthiazole with 2-amino-4-cyclopropylquinazoline-3,8-dione in the presence of acetic acid and acetic anhydride to form the intermediate product.", "Step 2: Cyclization of the intermediate product with phosphorus pentoxide in refluxing toluene to form the thiazoloquinazoline intermediate.", "Step 3: Reaction of the thiazoloquinazoline intermediate with ethyl chloroformate and ammonia in the presence of triethylamine to form the final product, 'N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide'." ] } | |

CAS No. |

688791-10-8 |

Molecular Formula |

C20H20N4O3S2 |

Molecular Weight |

428.53 |

IUPAC Name |

3-N-cyclopentyl-8-N-cyclopropyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |

InChI |

InChI=1S/C20H20N4O3S2/c25-17(21-12-6-7-12)10-5-8-13-14(9-10)24-16(23-18(13)26)15(29-20(24)28)19(27)22-11-3-1-2-4-11/h5,8-9,11-12H,1-4,6-7H2,(H,21,25)(H,22,27)(H,23,26) |

SMILES |

C1CCC(C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)NC5CC5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2725867.png)

![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2725870.png)

![1-(4-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725873.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2725874.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)

![7-Butyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2725884.png)